CC-401

描述

CC-401 is a novel small molecule inhibitor of the enzyme histone deacetylase (HDAC), and is currently being studied for its potential applications in the treatment of various diseases. HDAC is an important enzyme involved in the regulation of gene expression, and its inhibition has been shown to be beneficial in the treatment of cancer and other diseases. This compound has been studied in both preclinical and clinical trials, and its potential applications have been explored in various scientific research studies.

科学研究应用

β-细胞复制

CC-401 已被证明能显著增加纯化大鼠 β-细胞的 β-细胞复制,这表明它对这些细胞具有直接作用。 这对于糖尿病治疗尤其重要,因为扩大内源性 β-细胞可能是一种很有希望的治疗策略 .

JNK 抑制和肾纤维化

作为一种有效的选择性 c-Jun N 端激酶 (JNK) 抑制剂,this compound 可阻断 JNK 信号通路,而该通路与肾纤维化有关。 它已在单侧输尿管梗阻模型中用于抑制肾纤维化的进展 .

癌症治疗协同作用

与化疗药物联合使用时,this compound 在结肠癌细胞系中表现出协同作用。 这表明 this compound 可以增强化疗药物的疗效,有可能在癌症治疗中取得更好的效果 .

作用机制

- This compound inhibits all three forms of c-Jun N-terminal kinase (JNK) with high potency (Ki of 25 to 50 nM) .

Target of Action

Mode of Action

Pharmacokinetics

安全和危害

未来方向

While the future directions of CC-401 are not explicitly mentioned in the search results, it is worth noting that pharmacologic expansion of endogenous β cells is a promising therapeutic strategy for diabetes . This compound induced rodent (in vitro and in vivo) and human (in vitro) β-cell replication via dual-specificity tyrosine phosphorylation–regulated kinase (DYRK) 1A and 1B inhibition . This suggests potential future directions for the use of this compound in diabetes treatment.

生化分析

Biochemical Properties

CC-401 plays a significant role in biochemical reactions by inhibiting JNK activity. It interacts with enzymes such as dual-specificity tyrosine phosphorylation-regulated kinase 1A and 1B (DYRK1A/B), and proteins like nuclear factor of activated T cells (NFAT) and p27 Kip1 . The inhibition of DYRK1A/B by this compound leads to the destabilization of p27 Kip1, a β-cell replication inhibitor, and the activation of replication-promoting genes . This interaction highlights the compound’s ability to modulate key signaling pathways involved in cell growth and replication.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In β-cells, it promotes replication by inhibiting DYRK1A/B, leading to the activation of NFAT signaling and the disruption of the DREAM complex-dependent repression of cell-cycle genes . This results in increased expression of genes such as MYBL2 and FOXM1, which are crucial for cell proliferation. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, making it a versatile tool for studying cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. By inhibiting JNK and DYRK1A/B, this compound disrupts the phosphorylation and stabilization of p27 Kip1, leading to increased β-cell replication . Furthermore, the compound enhances the expression of replication-promoting genes by interfering with the DREAM complex, which relies on DYRK1A/B activity for its integrity . These molecular interactions underscore the compound’s ability to modulate key signaling pathways and promote cell growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can induce β-cell replication in both in vitro and in vivo settings, with its effects being more pronounced in rodent cells compared to human cells . The temporal dynamics of this compound’s action highlight its potential for sustained modulation of cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes β-cell replication without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, underscoring the importance of dosage optimization in therapeutic applications. These findings highlight the compound’s potential for dose-dependent modulation of cellular functions.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those regulated by DYRK1A/B and JNK. By inhibiting these kinases, the compound affects metabolic flux and metabolite levels, leading to changes in cellular metabolism . The interaction of this compound with enzymes and cofactors involved in these pathways underscores its potential for modulating metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The precise localization of this compound within cells is essential for understanding its mechanism of action and optimizing its use in research and therapy.

属性

IUPAC Name |

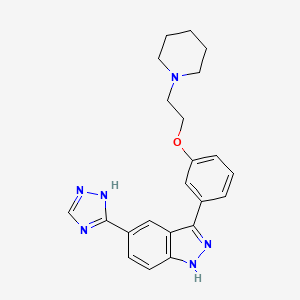

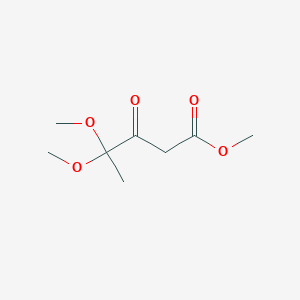

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJCLCLBSGGNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192650 | |

| Record name | CC-401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395104-30-0 | |

| Record name | CC-401 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395104300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CC-401 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CC-401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CC-401 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOE38VQA1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1310410.png)

![(Z)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(3,4-dichlorophenyl)-2-propenenitrile](/img/structure/B1310417.png)

![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)

![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)

![Benzoicacid, 4-[[[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl]amino]-](/img/structure/B1310446.png)